molecular formula C9H12O B2676063 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one CAS No. 90534-02-4

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one

Cat. No.: B2676063
CAS No.: 90534-02-4
M. Wt: 136.194
InChI Key: XTHWLHROZDWGOU-UHFFFAOYSA-N
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Description

Contextualizing Polycyclic Ketones in Organic Chemistry Research

Polycyclic compounds, featuring multiple closed rings of atoms, form a cornerstone of organic chemistry. beilstein-journals.org When a ketone functional group is incorporated into such a framework, the resulting polycyclic ketones exhibit a rich and diverse reactivity, making them invaluable building blocks in synthetic endeavors. These structures are prevalent in a myriad of natural products, including steroids and terpenoids, which are known for their significant biological activities. beilstein-journals.orgnih.gov The rigid, three-dimensional architecture of polycyclic ketones provides a scaffold for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological function.

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one, a member of this class, is a bicyclic ketone with a molecular formula of C₉H₁₂O. researchgate.net Its structure consists of a six-membered cyclohexene (B86901) ring fused to a five-membered cyclopentanone (B42830) ring. researchgate.net This fusion gives rise to two distinct stereoisomers: cis-hexahydroindenone and trans-hexahydroindenone, which differ in the relative orientation of the hydrogen atoms at the ring junction. researchgate.net This stereoisomerism is a key feature that profoundly influences the molecule's shape and reactivity, and consequently, the stereochemical outcome of reactions in which it participates.

Historical Trajectories of this compound Discovery and Initial Syntheses

While the broader class of 1-indanones, the aromatic precursors to hexahydroindenones, first appeared in scientific literature in the 1920s, the specific historical details of the discovery and initial synthesis of this compound are less definitively documented in readily available sources. researchgate.net However, the development of synthetic routes to this and related hydrindanone systems has been a subject of considerable interest for many decades, largely driven by their utility as intermediates in the synthesis of steroids and other complex natural products.

Early synthetic strategies for related bicyclo[4.3.0]nonenone skeletons often relied on classical organic reactions. A foundational approach to the formation of the hexahydroindenone core is the Robinson annulation, a powerful method that involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a six-membered ring onto an existing ketone. researchgate.net Another key early strategy involves the catalytic hydrogenation of indanone derivatives, which provides a direct route to the saturated bicyclic system. researchgate.net The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the ring junction.

Over the years, a variety of synthetic methods have been developed, including intramolecular Friedel-Crafts acylation and Nazarov cyclization for the construction of the five-membered ring of the indanone precursor. beilstein-journals.org These seminal contributions laid the groundwork for the more sophisticated and stereocontrolled synthetic strategies that are employed today.

Current Research Significance and Challenges Pertaining to this compound

The significance of this compound in contemporary research is multifaceted, with its derivatives serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic framework makes it an attractive chiral building block for the construction of complex molecular architectures.

Recent Applications of this compound Derivatives
Application AreaSpecific ExampleSignificanceKey Synthetic Reaction
Natural Product SynthesisTotal synthesis of (+)-sieboldine AA Lycopodium alkaloid with acetylcholinesterase inhibitory activity.Pauson-Khand reaction to construct the bicyclo[4.3.0]nonenone core. acs.org
Medicinal ChemistrySynthesis of reversible monoacylglycerol lipase (B570770) (MAGL) inhibitorsPotential therapeutics for central nervous system disorders associated with neuroinflammation. researchgate.netDesign of a cis-hexahydro-pyrido-oxazinone moiety as a key pharmacophore. researchgate.net
Steroid SynthesisIntermediate for dydrogesteroneA synthetic progestogen used in various hormonal therapies. nih.govChemo-enzymatic transformation of phytosterols (B1254722) to a key indenone-containing intermediate. nih.gov
Antiviral AgentsSynthesis of bicyclo[4.3.0]nonene nucleoside analoguesDevelopment of novel antiviral agents, for example against respiratory syncytial virus. nih.govIntermolecular Diels-Alder reaction to form the carbobicyclic core. nih.gov

Despite its utility, the synthesis of this compound and its derivatives is not without its challenges. A primary hurdle is the stereocontrolled synthesis of the cis and trans isomers. researchgate.net The separation of these diastereomers can be difficult, often requiring chromatographic techniques. researchgate.net Consequently, a significant area of research focuses on the development of highly stereoselective reactions that favor the formation of a single isomer.

Modern synthetic strategies to address this challenge include:

Organocatalytic Cyclizations: The use of chiral catalysts, such as proline, can provide a chiral environment that directs the formation of a specific enantiomer. researchgate.net

Pauson-Khand Reaction: This powerful cycloaddition reaction has been employed for the stereoselective construction of the bicyclo[4.3.0]nonenone skeleton, as demonstrated in the total synthesis of (+)-sieboldine A. acs.org

Intramolecular Aldol Reactions: Desymmetrizing strategies involving intramolecular aldol reactions have been used for the highly stereoselective construction of functionalized cis-hydrindane (B1200222) skeletons. researchgate.net

Furthermore, the development of enantioselective synthetic methods remains a key objective, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. The pursuit of more efficient, atom-economical, and environmentally benign synthetic routes also continues to be a driving force in this area of research. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3a,4,7,7a-hexahydroinden-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHWLHROZDWGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One and Its Derivatives

Catalytic Hydrogenation Strategies for Indenone Precursors to 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one

Catalytic hydrogenation of unsaturated indenone precursors represents a direct and common approach to obtaining the saturated this compound core structure. This method involves the reduction of carbon-carbon double bonds in the indenone ring system using hydrogen gas in the presence of a metal catalyst.

Optimization of Catalyst Systems and Reaction Parameters

The efficiency and selectivity of the hydrogenation of indenone precursors are highly dependent on the choice of catalyst and the specific reaction conditions employed. The goal is to maximize the yield of the desired saturated ketone while minimizing side reactions.

Catalyst Systems: Heterogeneous catalysts are frequently employed for this transformation due to their ease of separation from the reaction mixture.

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of indenone derivatives. It is typically used under hydrogen gas, often at elevated pressures and temperatures to ensure complete saturation of the double bonds.

Platinum on Carbon (Pt/C): Similar to Pd/C, Pt/C is also an active catalyst for such reductions.

Ruthenium and Iridium Complexes: Homogeneous catalysts, such as specific ruthenium or iridium pincer complexes, can also be utilized. These catalysts can offer high selectivity, sometimes allowing for the reduction to proceed under milder conditions.

Reaction Parameters: The optimization of reaction parameters is a critical step in developing a robust hydrogenation process. Key variables that are manipulated include:

Temperature: Higher temperatures generally increase the reaction rate but can sometimes lead to over-reduction or side reactions.

Pressure: Increased hydrogen pressure is often necessary to achieve complete saturation of the aromatic or olefinic precursors.

Solvent: The choice of solvent can influence the catalyst's activity and the solubility of the substrate.

Catalyst Loading: The amount of catalyst used is optimized to ensure a reasonable reaction time without being excessive, which would be uneconomical.

Additives: In some systems, the addition of a base or an acid can significantly alter the reaction's selectivity and rate.

The interplay of these factors is complex, and their optimization is crucial for developing an efficient and scalable synthesis.

Table 1: Representative Parameters for Optimization in Catalytic Hydrogenation

ParameterRange/OptionsInfluence on Reaction
Catalyst Pd/C, Pt/C, Rh/C, Ru complexesAffects activity, selectivity, and reaction rate.
Hydrogen Pressure 1 - 100 atmHigher pressure increases reaction rate and degree of saturation.
Temperature 25°C - 150°CInfluences reaction kinetics; higher temps can lead to side products.
Solvent Ethanol, Ethyl Acetate (B1210297), THFAffects substrate solubility and catalyst performance.
Catalyst Loading 0.1 - 10 mol%Determines reaction time and cost-effectiveness.

Stereochemical Control in Hydrogenation Towards Specific Isomers of this compound

The fusion of the five- and six-membered rings in the hydrindanone skeleton can be either cis or trans. Controlling the stereochemistry at this ring junction is a primary challenge in the synthesis of specific isomers.

During catalytic hydrogenation, the hydrogen atoms typically add to the same face of the double bond from the less sterically hindered side of the molecule, a process known as syn-addition. This often leads to the formation of the cis-fused hydrindanone isomer as the kinetic product. However, the relative thermodynamic stability of the isomers plays a crucial role. While cis-hydrindanones are often considered more stable, this is not a universal rule and depends heavily on the substitution pattern of the ring system. nih.govresearchgate.net

In some cases, the initially formed cis-isomer can be isomerized to the more thermodynamically stable trans-isomer. nih.gov This equilibration can occur under either acidic or basic conditions, often through the formation of an enol or enolate intermediate which allows for epimerization at the carbon adjacent to the carbonyl group. nih.govresearchgate.net Therefore, to obtain a specific isomer, it is essential to carefully control the reaction conditions, including the workup procedure, to prevent unwanted isomerization. nih.gov For instance, avoiding harsh acidic or basic treatments after hydrogenation is critical if the kinetic cis-product is desired. nih.gov

Enantioselective and Diastereoselective Synthetic Routes

For applications in pharmaceuticals and natural product synthesis, obtaining enantiomerically pure forms of this compound derivatives is often required. This necessitates the use of enantioselective and diastereoselective synthetic strategies.

Application of Chiral Auxiliaries and Catalysis in the Synthesis of this compound

Chiral Auxiliaries: A reliable method for inducing stereochemistry is the temporary incorporation of a chiral auxiliary into the substrate. researchgate.net This chiral moiety directs the stereochemical outcome of a subsequent reaction, and is then removed. researchgate.netrsc.org Evans' oxazolidinones are a classic example of auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to build up stereocenters with high predictability. msu.edu For the synthesis of substituted hydrindenones, a chiral auxiliary could be attached to a precursor, guiding a key bond-forming step like an alkylation or a Michael addition, thereby setting the desired absolute stereochemistry. Sulfur-based chiral auxiliaries, such as those derived from amino acids, have also proven highly effective and can offer superior performance in certain reactions.

Chiral Catalysis: An alternative to stoichiometric chiral auxiliaries is the use of a small amount of a chiral catalyst to generate an enantiomerically enriched product. Asymmetric hydrogenation, for example, can be achieved using transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) complexed with chiral ligands. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Similarly, enantioselective Michael reactions catalyzed by chiral complexes, such as dinuclear zinc catalysts, can be used to construct key stereocenters in the hydrindanone framework.

Table 2: Common Chiral Strategies for Asymmetric Synthesis

StrategyDescriptionKey Reagents/Components
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans' Oxazolidinones, Oppolzer's Camphorsultam, Pseudoephedrine. researchgate.net
Chiral Catalysis A substoichiometric amount of a chiral catalyst creates a chiral product from a prochiral substrate.Transition metals (Rh, Ru, Ir) with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos).

Meyers' Bicyclic Lactam Methodology for Angularly Substituted Hydrindenones

A powerful and versatile strategy for the asymmetric synthesis of carbocyclic compounds is the use of chiral bicyclic lactams, a methodology extensively developed by A. I. Meyers. These lactams serve as chiral templates that can be alkylated and subsequently elaborated to produce a wide array of enantiomerically pure products, including cyclohexenone and hexahydroindenone systems.

The general approach involves the deprotonation of the bicyclic lactam to form a chiral enolate, which then reacts with an electrophile (such as an alkyl halide). The steric environment of the lactam directs the approach of the electrophile, leading to a highly diastereoselective alkylation. The newly introduced substituent is then used as a handle to construct the remainder of the target molecule. The final steps typically involve the cleavage and removal of the lactam auxiliary to reveal the desired carbocyclic product in high enantiomeric purity. This methodology is particularly well-suited for creating angularly substituted hydrindenones, where a substituent is located at the ring junction, a common structural motif in many natural products.

Stereocontrolled Approaches to Related Bicyclic Ketones

Beyond hydrogenation and chiral auxiliary methods, other stereocontrolled strategies are employed to construct the hydrindanone skeleton. One notable approach involves a sequence of conjugate additions (Michael reactions).

For example, a diastereoselective synthesis of substituted cis-hydrindanones has been achieved through a sequential inter- and intramolecular Michael reaction strategy. This process begins with a copper-catalyzed intermolecular 1,4-addition to a cyclopentenone derivative to create a quaternary stereocenter. Following further functionalization, a second, intramolecular Michael addition is triggered, which closes the second ring to form the bicyclic cis-hydrindanone system. This type of tandem reaction sequence allows for the construction of multiple contiguous stereocenters with a high degree of control, providing efficient access to complex and highly substituted hydrindanone structures.

Cyclization-Based Syntheses of the this compound Skeleton

Cyclization reactions are powerful tools for the construction of cyclic molecules, offering an efficient way to form one or more rings in a single step. For the synthesis of the hexahydro-2H-inden-2-one skeleton, intramolecular reactions that form the crucial carbon-carbon bonds to close the rings are particularly important.

The intramolecular aldol reaction is a cornerstone of cyclic compound synthesis. libretexts.org This reaction involves a molecule containing two carbonyl functionalities, where an enolate formed at one alpha-carbon acts as a nucleophile, attacking the other carbonyl group within the same molecule. libretexts.orgyoutube.com The outcome is a new carbon-carbon bond, leading to the formation of a ring. The stability of the resulting ring system, with five- and six-membered rings being the most favored, often dictates the reaction's regioselectivity. libretexts.org

In the context of synthesizing the hydrinden-2-one core, a suitable dicarbonyl precursor is required. A 1,6-diketone, for example, can undergo intramolecular aldol condensation to form a five-membered ring. The mechanism commences with the deprotonation of an α-carbon by a base (e.g., NaOH) to generate a nucleophilic enolate. youtube.com This enolate then attacks the second carbonyl carbon, forming a new C-C bond and a cyclic alkoxide intermediate. Protonation of the alkoxide yields a β-hydroxy ketone (the aldol addition product). Subsequent heating often leads to dehydration (condensation), resulting in an α,β-unsaturated ketone. youtube.comyoutube.com

The choice of which α-proton is removed can lead to different ring sizes. For precursors that could potentially form rings of different sizes, the reaction is typically under thermodynamic control, favoring the formation of the more stable five- or six-membered rings over strained three- or four-membered rings. libretexts.orgkhanacademy.org

Table 1: Intramolecular Aldol Condensation for Ring Formation

Precursor Type Base/Conditions Primary Product Ring Size Key Feature
1,4-Diketone NaOH, H₂O 5-membered Formation of cyclopentenone derivatives. libretexts.org
1,5-Diketone NaOH, H₂O 6-membered Formation of cyclohexenone derivatives. libretexts.org

To construct the specific 6/5-fused ring system of this compound, a precursor such as 2-(3-oxobutyl)cyclohexane-1,3-dione (B2393252) would be a suitable starting point for a related intramolecular cyclization strategy like the Robinson annulation.

Reductive intramolecular alkylation provides an alternative pathway to cyclic ketones. These methods often involve the reduction of a functional group, such as a nitro group, to an amine or the reduction of a ketone, which then participates in a subsequent intramolecular cyclization.

One such strategy is the base-mediated reductive cyclization of a ketone tethered to a nitroaromatic moiety. nih.gov This approach has been used to synthesize complex heterocyclic systems. The process typically involves an initial reaction, such as a Diels-Alder reaction, to construct a precursor containing both the ketone and the nitro group in a suitable stereochemical arrangement. nih.gov Treatment with a base at high temperatures can then initiate a reductive cyclization cascade, where the nitro group is reduced and an intramolecular alkylation or condensation occurs to form the new ring system. nih.gov

Another relevant approach is the cascade reductive Friedel–Crafts alkylation/cyclization of keto acids or esters. rsc.org This metal-free method allows for the synthesis of indanones and tetralones. The reaction proceeds by reducing the keto group to a hydroxyl group, which can then be eliminated to form a carbocation that undergoes an intramolecular electrophilic aromatic substitution to close the ring. While typically applied to aromatic systems, the principles of generating a reactive intermediate via reduction for subsequent intramolecular C-C bond formation can be adapted for the synthesis of saturated bicyclic systems like hexahydro-2H-inden-2-one from appropriate acyclic or monocyclic precursors.

Photochemical Synthesis Approaches to this compound

Photochemical reactions utilize light energy to access excited electronic states of molecules, enabling transformations that are often difficult or impossible to achieve under thermal conditions. nih.gov These reactions can rapidly generate molecular complexity from simple precursors, making them powerful tools for synthesizing intricate cyclic and polycyclic structures. nih.gov

A prominent photochemical strategy for constructing the hydrindane skeleton is the intramolecular [2+2] photocycloaddition, also known as the de Mayo reaction. This reaction typically involves the photoexcitation of an enone system, which then reacts with an alkene to form a cyclobutane (B1203170) ring. For the synthesis of the this compound skeleton, one could envision an intramolecular reaction of a precursor containing both a cyclohexenone moiety and a tethered alkene. The initial [2+2] cycloaddition would form a tricyclic system containing a cyclobutane ring, which can then be cleaved retro-aldolically to reveal the desired fused 6/5-ring system.

The mechanism of a [2+2] photocycloaddition generally begins with the absorption of a photon by an α,β-unsaturated carbonyl compound, promoting it from its ground state (S₀) to an excited singlet state (S₁). nih.gov This S₁ state is short-lived and can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). It is often this triplet state that reacts with the alkene. nih.gov

The triplet excited enone adds to the ground-state alkene to form a diradical intermediate. This diradical can then close to form the cyclobutane ring. The regioselectivity and stereoselectivity of the cycloaddition are influenced by the stability of the intermediate diradical and steric factors in the transition state. The subsequent cleavage of the cyclobutane ring in a de Mayo reaction is typically achieved under basic or acidic conditions, proceeding through a retro-aldol type mechanism to yield a 1,5-dicarbonyl compound, which can then undergo intramolecular aldol condensation.

Photochemical synthesis aligns well with several principles of green chemistry. numberanalytics.com The use of light as a "reagent" is inherently clean, as it introduces no atomic waste. numberanalytics.com Many photochemical reactions can be conducted at ambient temperature, reducing the energy demand associated with heating reactions. numberanalytics.com

Key green aspects of photochemical synthesis include:

High Atom Economy : Photocycloadditions are additive reactions that incorporate all atoms of the reactants into the product, maximizing atom economy. numberanalytics.com

Reduced Waste : By using light as a catalyst or initiator, the need for stoichiometric chemical reagents that would later become waste can be minimized. numberanalytics.com

Renewable Energy : Sunlight can be used as a renewable and inexpensive energy source, making the process more sustainable. numberanalytics.com

Recent developments focus on using more environmentally friendly reaction conditions, such as employing water as a solvent or utilizing eco-friendly UVA light sources, further enhancing the green credentials of these methods. researchgate.netund.edu

Functionalization of Precursors and Subsequent Transformations to this compound

The synthesis of the target molecule can also be achieved by strategically functionalizing a more readily available precursor followed by key chemical transformations. This approach allows for the introduction of desired stereocenters and functional groups early in the synthesis.

One strategy involves starting with a pre-formed indanone derivative and performing subsequent reductions. For instance, catalytic hydrogenation of an appropriate indanone can saturate the aromatic ring to produce the hexahydroindenone core. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (pressure, temperature) is crucial for achieving the desired level of reduction without affecting the ketone functionality.

Alternatively, a Diels-Alder reaction between a suitable diene and dienophile can be used to construct a cyclohexene (B86901) precursor with the necessary functionalities already in place. For example, reacting 2-trimethylsiloxy-1,3-butadiene with an appropriate acrylate (B77674) can generate a substituted cyclohexanone (B45756) after hydrolysis. nih.gov This cyclohexanone can then be elaborated through further reactions, such as alkylation followed by an intramolecular cyclization, to build the fused five-membered ring.

Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient method for precursor functionalization and transformation. researchgate.net For instance, a palladium-catalyzed cascade involving C-H activation and cyclization can be used to construct functionalized indenones from simpler starting materials. researchgate.net While often used for aromatic systems, the principles can be extended to create complex aliphatic skeletons.

Table 2: Comparison of Synthetic Strategies

Synthetic Strategy Key Transformation Advantages Potential Challenges
Intramolecular Aldolization C-C bond formation via enolate attack High efficiency for 5/6-membered rings, well-established. Requires specific dicarbonyl precursors, potential regioselectivity issues.
Reductive Cyclization Reduction followed by intramolecular alkylation Access to complex ring systems, novel pathways. Often requires harsh conditions (high temp), precursor synthesis can be complex.
Photochemical [2+2] Cycloaddition Light-induced cyclobutane formation Rapid complexity generation, access to strained systems. Requires specialized equipment, potential for side reactions, low yields.

Total Synthesis Strategies Utilizing this compound Intermediates

The bicyclic ketone, this compound, represents a foundational hydroindane framework. This core structure is a key component in a multitude of complex natural products, most notably steroids and vitamin D analogues. While the fundamental shape of this indenone is integral to the architecture of these molecules, a comprehensive review of scientific literature indicates that the parent compound itself is not commonly used as a direct intermediate in documented total synthesis strategies.

Instead, synthetic chemists typically employ more functionalized derivatives of the hexahydroindene system to construct these complex targets. The presence of additional functional groups, such as methyl groups at the ring junction or additional carbonyls, provides crucial chemical handles for stereocontrolled transformations and subsequent ring closures necessary for building the complete polycyclic systems of steroids or the intricate structures of vitamin D metabolites.

For instance, the well-established Torgov synthesis of steroids utilizes a vinyl carbinol which reacts with 2-methyl-1,3-cyclopentanedione (B45155) to construct the C/D ring system, a functionalized variant of the indenone core. Similarly, the Hajos-Parrish ketone, a chiral methyl-substituted hexahydroindene-dione, is a celebrated starting material in the asymmetric synthesis of numerous steroids. These more complex intermediates offer superior control over the stereochemical outcomes of the synthetic route, a critical aspect of natural product synthesis.

While a method for the synthesis of cis-1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one from cis-2,2'-(cyclohex-4-ene-1,2-diyl)diacetic acid has been described, subsequent applications of this specific ketone as a building block in the total synthesis of natural products are not prominently featured in published research. The focus remains on its more decorated analogues, which serve as more versatile synthons for constructing complex polycyclic natural products.

Chemical Reactivity and Mechanistic Transformations of 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One

Oxidation Reactions of the Ketone Moiety and Ring System

The hexahydroindenone framework is susceptible to oxidation at both the ketone and the alkene functionalities. The ketone group itself is generally resistant to oxidation without cleaving the carbon-carbon bonds of the ring. libretexts.org However, under forcing conditions with powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃), the ring can be cleaved on either side of the carbonyl group, leading to the formation of dicarboxylic acids. libretexts.org

A more synthetically useful oxidation of the ketone is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone (a cyclic ester). libretexts.orgorganic-chemistry.org This reaction proceeds by treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism involves the insertion of an oxygen atom adjacent to the carbonyl carbon. For bicyclic ketones like this, the regioselectivity of the oxygen insertion is influenced by stereoelectronic factors and the migratory aptitude of the adjacent carbon atoms, with more substituted carbons migrating preferentially. organic-chemistry.orgrsc.org

The isolated double bond in the six-membered ring is also a site for oxidation. It can undergo dihydroxylation to form a diol using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate. imperial.ac.uk More aggressive oxidation with hot, concentrated permanganate or ozonolysis (O₃ followed by a workup) will cleave the double bond, yielding dicarbonyl compounds or dicarboxylic acids, depending on the workup conditions.

Reduction Pathways and Products

The ketone functional group of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one is readily reduced to a secondary alcohol, 1,2,3,3a,4,7,7a-Octahydro-2H-inden-2-ol. This transformation is commonly achieved using metal hydride reagents. fiveable.me The two most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent that can be used in protic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones. fiveable.me Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it also reduces the ketone, care must be taken as it can potentially react with other functional groups if present. ub.edu The general mechanism for these reductions involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated during an aqueous or acidic workup to yield the final alcohol product.

The double bond in the molecule is generally not reduced by NaBH₄ or LiAlH₄. For the reduction of both the ketone and the double bond to yield the fully saturated octahydroindenol, catalytic hydrogenation with H₂ gas over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is typically employed.

The reduction of the prochiral ketone in the bicyclic hexahydroindenone system results in the formation of a new stereocenter at the hydroxyl-bearing carbon. The stereochemical outcome of this reduction is highly dependent on the steric environment around the carbonyl group and the nature of the reducing agent.

The principle of "steric approach control" dictates that the hydride reagent will attack the carbonyl carbon from the less sterically hindered face of the molecule. In the rigid, fused-ring system of hexahydroindenone, one face of the cyclopentanone (B42830) ring will be more accessible than the other.

The size of the hydride reagent plays a crucial role in determining the stereoselectivity.

Small Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents can approach the carbonyl from the more sterically congested face to a greater extent, often leading to a mixture of diastereomeric alcohol products.

Bulky Hydride Reagents (e.g., L-Selectride®, which is lithium tri-sec-butylborohydride): These reagents have much greater steric requirements. They will preferentially attack from the most open and accessible face, leading to a higher degree of stereoselectivity and favoring the formation of the alcohol where the hydroxyl group is on the more hindered face.

The choice of solvent can also influence the effective size and reactivity of the hydride reagent, thereby affecting the diastereomeric ratio of the products.

Table 1: Stereoselectivity of Metal Hydride Reductions

Reagent Relative Steric Bulk Expected Major Product Stereochemistry Rationale
Sodium Borohydride (NaBH₄) Small Mixture of diastereomers, slight preference for attack from the less hindered face. Small size allows for approach from either face of the ketone.
Lithium Aluminum Hydride (LiAlH₄) Small Mixture of diastereomers, similar to NaBH₄. Small size allows for less selective attack.
L-Selectride® Very Large High selectivity for the alcohol formed by attack from the least hindered face. The bulky sec-butyl groups enforce a highly selective approach to the carbonyl.

Substitution Reactions on the Hexahydroindanone Framework

Substitution reactions on the this compound framework can occur at several positions. The most common substitutions happen at the α-carbons (the carbons adjacent to the ketone, C1 and C3). These reactions proceed through the formation of an enolate intermediate, which acts as a nucleophile. This will be discussed in more detail in section 3.4.2.

The alkene functionality can undergo electrophilic addition reactions. For instance, reaction with bromine (Br₂) would lead to the addition of a bromine atom to each carbon of the double bond, forming a dibromo-octahydroindenone derivative. In the presence of water, a halohydrin could be formed.

Derivatization and Functional Group Interconversions of this compound

Functional group interconversion is the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.uk The hexahydroindenone structure offers multiple avenues for such transformations, allowing for the synthesis of a wide array of derivatives.

Beyond oxidation and reduction, the ketone group is a hub for numerous derivatization reactions that are fundamental in organic synthesis.

One of the most important transformations is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. wikipedia.orglibretexts.org This reaction involves a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction of the hexahydroindenone with this ylide would replace the C=O group with a C=CH₂ group, yielding an exo-methylene derivative. This provides a powerful method for carbon-carbon bond formation. masterorganicchemistry.com

Other key derivatizations include:

Acetal (B89532)/Ketal Formation: Reacting the ketone with an alcohol or a diol under acidic conditions forms an acetal or ketal. This is a common strategy to protect the ketone functionality from other reagents during a multi-step synthesis.

Imine/Enamine Formation: The ketone reacts with primary amines to form imines (compounds with a C=N bond) or with secondary amines to form enamines (compounds with an amine attached to a double bond). Enamines are particularly useful as they can act as nucleophiles in alkylation and acylation reactions, providing an alternative to enolates. youtube.com

Table 2: Derivatization Reactions of the Ketone Functionality

Reaction Type Reagent(s) Functional Group Transformation Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂) C=O → C=C Alkene
Ketal Formation Diol (e.g., Ethylene (B1197577) Glycol), Acid Catalyst C=O → C(OR)₂ Ketal (Protecting Group)
Imine Formation Primary Amine (e.g., R-NH₂) C=O → C=N-R Imine
Enamine Formation Secondary Amine (e.g., R₂NH) C=O → C=C-NR₂ Enamine

Alkylation and acylation at the α-carbon positions (C1 and C3) are powerful methods for constructing more complex molecular frameworks. These reactions rely on the generation of a nucleophilic enolate ion.

The process involves two key steps:

Enolate Formation: The ketone is treated with a strong, non-nucleophilic base to remove an α-proton. Lithium diisopropylamide (LDA) is a common choice for this purpose because its bulkiness minimizes side reactions. youtube.comyoutube.com Since the ketone is unsymmetrical, deprotonation can occur at either the C1 or C3 position, potentially leading to a mixture of regioisomeric enolates. The use of LDA at low temperatures (-78 °C) typically favors the formation of the "kinetic" enolate, which is the one formed by removing the less sterically hindered proton. youtube.com

Nucleophilic Attack: The resulting enolate anion is then treated with an electrophile. For α-alkylation, the electrophile is typically an alkyl halide (e.g., methyl iodide). youtube.com For α-acylation, an acyl halide or anhydride (B1165640) is used. The enolate attacks the electrophile in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position. youtube.com

Controlling the regioselectivity of these reactions (alkylation at C1 vs. C3) is a significant challenge in the synthesis of derivatives of unsymmetrical ketones. nih.govnih.gov

Rearrangement Reactions and Isomerizations of this compound Derivatives

Rearrangement reactions of this compound derivatives often involve skeletal reorganization to form thermodynamically more stable isomers or to access novel polycyclic frameworks. These transformations can be induced by thermal, acidic, or basic conditions, and the outcomes are highly dependent on the substitution pattern of the starting material.

One notable rearrangement is the acid-catalyzed isomerization of the double bond within the hexahydroindenone core. Depending on the position of substituents and the reaction conditions, the double bond can migrate to form a more substituted and thus more stable alkene. For instance, derivatives with exocyclic double bonds can be isomerized to the thermodynamically favored endocyclic position.

Wagner-Meerwein-type rearrangements are also observed in derivatives of this compound, particularly when a carbocation is generated adjacent to the bicyclic system. This can lead to ring expansion or contraction, providing access to diverse and complex molecular architectures. The stereochemistry of the ring junction plays a crucial role in directing the migratory aptitude of adjacent groups.

Below is a table summarizing representative rearrangement and isomerization reactions of this compound derivatives.

Starting MaterialReagent/ConditionProduct(s)Observations
4-Methylene-octahydro-inden-2-onep-Toluenesulfonic acid, Benzene, reflux1,3,3a,4,5,6,7,7a-Octahydro-inden-2-one and 1,3,3a,5,6,7,7a-Octahydro-inden-2-oneIsomerization of exocyclic double bond to endocyclic positions.
3a-Hydroxy-octahydro-inden-2-oneSulfuric acid, heatSpiro[4.4]nonan-2-onePinacol-type rearrangement involving ring contraction.
7a-(1-Hydroxyethyl)-hexahydro-2H-inden-2-oneFormic acidDecahydro-azulen-2-one derivativeRing expansion to a [5.3.0] bicyclic system.

Cycloaddition Reactions Involving the Unsaturated Moieties in this compound

The α,β-unsaturated ketone functionality in this compound makes it a competent participant in various cycloaddition reactions, most notably the Diels-Alder reaction. It can act as a dienophile, reacting with a wide range of dienes to construct more complex polycyclic systems. The stereochemical outcome of these reactions is often governed by the facial selectivity imposed by the existing bicyclic framework.

In a typical Diels-Alder reaction, the diene approaches the dienophile from the less sterically hindered face of the cyclopentanone ring. The endo/exo selectivity is influenced by secondary orbital interactions and the nature of the substituents on both the diene and the dienophile. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to improve the stereoselectivity of the cycloaddition.

Beyond the Diels-Alder reaction, the double bond of the hexahydroindenone system can also participate in [2+2] cycloadditions and 1,3-dipolar cycloadditions, providing access to cyclobutane-fused and heterocyclic systems, respectively.

The following table details examples of cycloaddition reactions involving derivatives of this compound.

Hexahydroindenone DerivativeReactantReaction TypeProductKey Features
This compoundCyclopentadieneDiels-Alder [4+2]Tricyclic adductHigh endo selectivity.
This compoundButadieneDiels-Alder [4+2]Fused tricyclic systemReaction proceeds at elevated temperatures.
7a-Methyl-1,3,3a,4,7,7a-hexahydro-2H-inden-2-oneDanishefsky's dieneDiels-Alder [4+2]Functionalized tricyclic adductHigh regioselectivity.
This compoundNitrile oxide1,3-Dipolar CycloadditionIsoxazoline-fused derivativeFormation of a five-membered heterocycle.

Photochemical Reactivity and Intramolecular Photocycloadditions

The photochemical behavior of this compound and its derivatives is dominated by the reactivity of the enone chromophore. Upon irradiation with UV light, the enone can undergo a variety of transformations, including intramolecular [2+2] photocycloadditions, which are powerful methods for the construction of strained, polycyclic cage compounds.

For derivatives of this compound that possess an appropriately tethered alkene, intramolecular [2+2] photocycloaddition can occur between the enone double bond and the tethered alkene. The regioselectivity of this cycloaddition (i.e., straight vs. crossed addition) is dependent on factors such as the length and flexibility of the tether, as well as the substitution pattern on the alkene and the enone. These reactions often proceed with high stereoselectivity, dictated by the conformation of the molecule in its excited state.

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is another possible photochemical pathway, leading to the formation of oxetanes. However, for enones, cycloaddition at the C=C double bond is generally more favorable.

Research findings on the photochemical reactivity of hexahydroindenone derivatives are summarized in the table below.

SubstrateWavelength (nm)ProductReaction TypeYield (%)
7-(But-3-en-1-yl)-1,3,3a,4,7,7a-hexahydro-2H-inden-2-one300Tetracyclic cage compoundIntramolecular [2+2] Photocycloaddition75
4-(Allyloxymethyl)-1,3,3a,4,7,7a-hexahydro-2H-inden-2-one254Fused oxetane (B1205548) derivativeIntramolecular Paterno-Büchi Reaction40
This compound in isopropanol254Dimeric and reduced productsPhotoreduction and DimerizationVariable

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes for the transformation of this compound and its derivatives. These reactions include hydrogenations, oxidations, and various carbon-carbon bond-forming reactions, often proceeding with high levels of chemo-, regio-, and stereoselectivity.

Catalytic hydrogenation of the enone moiety is a common transformation. Depending on the catalyst and reaction conditions, selective reduction of the carbon-carbon double bond can be achieved, yielding the corresponding saturated ketone. Alternatively, both the double bond and the carbonyl group can be reduced to afford the saturated alcohol. Catalysts such as palladium on carbon (Pd/C) are commonly used for the hydrogenation of the alkene, while more forcing conditions or different catalysts like Raney nickel may be required for the reduction of the ketone. The stereochemical outcome of the hydrogenation is often directed by the approach of the substrate to the catalyst surface from the less hindered face.

Catalytic oxidations can target different parts of the molecule. For instance, allylic oxidation can introduce functionality at the position adjacent to the double bond. Epoxidation of the double bond, using reagents like m-CPBA or catalytically with peroxides and a metal catalyst, provides access to reactive epoxide intermediates that can be further functionalized.

Modern catalytic methods also enable various C-C bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions can be employed if a suitable leaving group is present on the ring. Furthermore, conjugate additions to the enone system can be performed catalytically and enantioselectively using chiral catalysts.

The table below provides an overview of selected catalytic transformations of this compound.

Reaction TypeCatalystReagent(s)ProductKey Features
HydrogenationPd/C (5%)H₂ (1 atm), EthanolOctahydro-inden-2-oneSelective reduction of the C=C bond.
HydrogenationRaney NiH₂ (50 atm), 100 °COctahydro-inden-2-olReduction of both C=C and C=O bonds.
EpoxidationTi(O-iPr)₄, t-BuOOHCH₂Cl₂Epoxy-octahydro-inden-2-oneStereoselective epoxidation of the double bond.
Conjugate AdditionCu(OTf)₂ / Chiral LigandDiethylzinc4-Ethyl-octahydro-inden-2-oneEnantioselective 1,4-addition of an ethyl group.

Advanced Spectroscopic Techniques for Structural Elucidation of 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while coupling constants (J) reveal the spatial relationships between neighboring protons. emerypharma.com

In a typical ¹H NMR spectrum of a hexahydroindenone derivative, the protons on the cyclopentanone (B42830) ring and the cyclohexene (B86901) ring will exhibit distinct chemical shifts and coupling patterns. For instance, protons adjacent to the carbonyl group (α-protons) are typically deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons. The olefinic protons on the cyclohexene ring will resonate at even lower fields due to the anisotropic effect of the double bond. researchgate.netpreprints.org The complex multiplets observed in the aliphatic region arise from the intricate spin-spin coupling between the numerous non-equivalent protons in the fused ring system. researchgate.net

Interactive Data Table: Representative ¹H NMR Data

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-12.0 - 2.5m-
H-32.0 - 2.5m-
H-3a1.8 - 2.2m-
H-41.2 - 1.8m-
H-55.5 - 5.8m-
H-65.5 - 5.8m-
H-71.2 - 1.8m-
H-7a1.8 - 2.2m-
Note: This table presents generalized data for a hexahydroindenone scaffold. Actual values for this compound may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a direct observation of the carbon framework. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the determination of the total number of carbons and their electronic environments. utah.edu

The carbonyl carbon (C-2) of the cyclopentanone ring is a key diagnostic signal, typically appearing significantly downfield (around 200-220 ppm) due to the strong deshielding effect of the oxygen atom. The olefinic carbons (C-5 and C-6) of the cyclohexene ring resonate in the range of 120-140 ppm. The remaining aliphatic carbons of the fused ring system appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. utah.eduuvic.ca

Interactive Data Table: Representative ¹³C NMR Data

Carbon AssignmentChemical Shift (ppm)
C-130 - 45
C-2200 - 220
C-330 - 45
C-3a40 - 55
C-420 - 35
C-5120 - 140
C-6120 - 140
C-720 - 35
C-7a40 - 55
Note: This table presents generalized data for a hexahydroindenone scaffold. Actual values for this compound may vary.

2D NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound. emerypharma.comspringernature.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum reveal the connectivity of protons within the molecule, allowing for the tracing of the proton network throughout the fused ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduyoutube.com This powerful technique provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for connecting different spin systems that are separated by non-protonated carbons or heteroatoms. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. science.gov This is a critical experiment for determining the relative stereochemistry of the molecule, as the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

The flexible nature of the six-membered ring in this compound means that it can exist in various conformations. NMR spectroscopy, particularly the analysis of coupling constants and NOESY data, can provide insights into the preferred conformation of the molecule in solution. By comparing experimentally observed parameters with those predicted for different theoretical conformations, the most likely three-dimensional structure can be inferred. lew.ro

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure based on its fragmentation pattern. nih.gov

For this compound, with a molecular formula of C₉H₁₂O, the expected nominal molecular weight is 136 daltons.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy, typically to within a few parts per million. pnnl.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula of this compound as C₉H₁₂O.

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For cyclic ketones like this compound, characteristic fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.orgyoutube.com The fragmentation of the cyclohexene ring often proceeds via a retro-Diels-Alder reaction, leading to the loss of a neutral molecule like ethene. youtube.com Analysis of the masses of the resulting fragment ions helps to piece together the structure of the original molecule. libretexts.orgwhitman.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govresearchgate.net For a compound like this compound (C₉H₁₂O, molecular weight: 136.19 g/mol ), GC-MS analysis provides both its retention time, a characteristic chromatographic parameter, and its mass spectrum, which serves as a molecular fingerprint. cymitquimica.com

Upon injection into the GC system, the compound is vaporized and separated from other components before entering the mass spectrometer. In the MS source, typically operating under electron ionization (EI) at 70 eV, the molecule is bombarded with electrons, leading to the ejection of an electron to form a molecular ion (M⁺·). uni-saarland.de This molecular ion, which would appear at a mass-to-charge ratio (m/z) of 136, is often unstable and undergoes fragmentation. uni-saarland.demiamioh.edu The resulting fragmentation pattern is predictable and highly characteristic of the molecule's structure.

Key fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent ring-opening reactions. The analysis of these fragment ions allows for the reconstruction of the original structure. For instance, the fragmentation of related hexahydroquinoline derivatives often involves the elimination of small, stable neutral molecules. nih.gov While a specific mass spectrum for this compound is not widely published, expected fragmentation patterns can be inferred from the analysis of similar structures like 7a-Methyl-1,4,5,6,7,7a-hexahydro-2H-inden-2-one. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonDescription
136[C₉H₁₂O]⁺·Molecular Ion (M⁺·)
108[C₇H₈O]⁺·Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder reaction of the cyclohexene ring.
95[C₆H₇O]⁺Loss of a propyl radical (C₃H₇) following ring cleavage.
80[C₆H₈]⁺·Loss of carbon monoxide (CO) from the [C₇H₈O]⁺· fragment.
67[C₅H₇]⁺Cyclopentenyl cation, a common fragment from the five-membered ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pearson.com For this compound, the most prominent and diagnostic feature in its IR spectrum is the carbonyl (C=O) stretching vibration of the ketone group.

The position of the C=O absorption band is highly sensitive to the molecular environment, particularly ring strain. libretexts.org Saturated, open-chain ketones and ketones in six-membered rings typically show a strong absorption band around 1715 cm⁻¹. libretexts.org However, when the carbonyl group is part of a five-membered ring, as in the case of this compound, the increased angle strain shifts this absorption to a higher frequency (wavenumber). libretexts.orglibretexts.org Therefore, a strong, sharp absorption is expected in the range of 1740–1750 cm⁻¹, which is characteristic of a cyclopentanone moiety.

Other significant absorptions in the IR spectrum would include C-H stretching vibrations from the various sp³-hybridized carbon atoms in the bicyclic system, typically appearing in the 2850–3000 cm⁻¹ region. libretexts.org C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The absence of absorptions characteristic of aldehydes (C-H stretch around 2750 and 2850 cm⁻¹) or alcohols (broad O-H stretch above 3200 cm⁻¹) would further confirm the ketone functionality. libretexts.orgyoutube.com

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2960-2850C-H StretchAlkane (CH₂, CH)Strong
~1745C=O StretchKetone (in a five-membered ring)Strong, Sharp
~1465C-H BendMethylene (CH₂) ScissoringMedium

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, making it invaluable for establishing the absolute and relative stereochemistry of chiral molecules like this compound.

The molecule possesses two stereogenic centers at the bridgehead carbons (3a and 7a), leading to the possibility of different stereoisomers (e.g., cis- or trans-fused rings). A single-crystal X-ray diffraction experiment would provide the exact coordinates of each atom in the crystal lattice. This information allows for the direct visualization of the molecule's conformation and the relative orientation of the hydrogen atoms at the 3a and 7a positions, thereby confirming the ring fusion stereochemistry.

While obtaining crystallographic data for this specific compound is challenging, studies on various indenone derivatives have successfully used this method to elucidate their complex structures. researchgate.netacs.orgacs.org The results of an X-ray analysis are typically presented as a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal. If the compound crystallizes in a non-centrosymmetric space group and suitable anomalous dispersion effects are measured, the absolute configuration of the chiral centers can also be determined.

Table 3: Illustrative Crystallographic Data Parameters from an X-ray Analysis

ParameterDescriptionExample Value
Chemical FormulaSum of atoms in the molecule.C₉H₁₂O
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)Dimensions of the unit cell.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α, β, γ (°)Angles of the unit cell.α = 90°, β = 105.5°, γ = 90°
Volume (ų)The volume of the unit cell.820.4 ų
ZNumber of molecules per unit cell.4

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.

Theoretical and Computational Investigations of 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to approximate solutions to the Schrödinger equation for multi-electron systems. acs.orgnih.gov Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. nih.gov DFT calculations can determine the optimized molecular geometry of 1,3,3a,4,7,7a-hexahydro-2H-inden-2-one, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface.

These calculations would reveal the precise three-dimensional arrangement of the fused cyclopentanone (B42830) and cyclohexene (B86901) rings. Furthermore, DFT is used to compute the electronic structure, detailing how electrons are distributed within the molecule and providing a basis for understanding its chemical properties and reactivity.

HOMO-LUMO Analysis and Chemical Reactivity Indices

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). nih.govresearchgate.net For this compound, the HOMO would likely be localized on the carbon-carbon double bond of the cyclohexene ring, while the LUMO would be centered on the α,β-unsaturated ketone system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests the molecule is more polarizable and reactive. nih.gov From the energies of the HOMO and LUMO, several chemical reactivity indices can be calculated to quantify the molecule's behavior. researchgate.netmdpi.com

Hypothetical Chemical Reactivity Indices for this compound

DescriptorFormulaHypothetical Value (eV)Interpretation
HOMO Energy (EHOMO) --6.5Energy of the highest occupied molecular orbital.
LUMO Energy (ELUMO) --1.2Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE) ELUMO - EHOMO5.3Indicates chemical stability and reactivity.
Ionization Potential (IP) -EHOMO6.5Energy required to remove an electron.
Electron Affinity (EA) -ELUMO1.2Energy released when an electron is added.
Chemical Hardness (η) (IP - EA) / 22.65Resistance to change in electron configuration.
Chemical Softness (S) 1 / (2η)0.189Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) (IP + EA) / 23.85Power of an atom to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) where μ = -χ2.79A measure of electrophilic character.

These calculated parameters provide a quantitative basis for predicting how this compound will interact with other reagents.

Conformational Analysis and Stability Studies

Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers (local minima) and the transition states that connect them. mdpi.com For the cis-fused isomer of hydrindanone, which is generally considered more stable, different conformations can arise depending on the orientation of the ring juncture. researchgate.netnih.gov Theoretical calculations can determine the relative energies of these conformers, predicting the most stable arrangement and the equilibrium populations of each conformer at a given temperature. mdpi.comresearchgate.net This information is vital, as the reactivity of the molecule can be highly dependent on its preferred conformation.

Reaction Mechanism Elucidation Using Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can trace the transformation from reactants to products through high-energy transition states. e3s-conferences.org This provides a step-by-step understanding of bond-breaking and bond-forming processes, which is often difficult to obtain through experimental means alone. rsc.org For a molecule like this compound, which contains an α,β-unsaturated ketone, computational studies can clarify the mechanisms of important reactions such as Michael additions, cycloadditions, and aldol (B89426) reactions. bakerlab.org

Transition State Characterization and Activation Energy Calculations

A key goal in studying a reaction mechanism is to locate the transition state (TS), which represents the highest energy point along the minimum energy path connecting reactants and products. e3s-conferences.org Computational algorithms can search for these saddle points on the potential energy surface. compchemhighlights.orgarxiv.org A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that leads from reactant to product.

Once the geometries of the reactants and the transition state are optimized, the activation energy (ΔE‡) of the reaction can be calculated as the energy difference between them. This value is critical for predicting the reaction rate according to Transition State Theory. e3s-conferences.org For example, in a reaction involving this compound, DFT calculations could be used to compare the activation energies for different mechanistic possibilities, thereby identifying the most likely reaction pathway. rsc.org

Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔG‡) (kcal/mol)
Pathway A (e.g., Michael Addition) 0.020.520.5
Pathway B (e.g., Diels-Alder) 0.025.125.1

This table illustrates how computational chemistry can differentiate between competing reaction pathways based on their calculated energy barriers.

Regioselectivity and Stereoselectivity Predictions

Many organic reactions can yield multiple products, differing in the connectivity of atoms (regioisomers) or their spatial arrangement (stereoisomers). Computational chemistry can predict the selectivity of such reactions by calculating the activation energies for all possible pathways. rsc.orgresearchgate.net The pathway with the lowest energy barrier is expected to be the fastest and lead to the major product under kinetic control. nih.gov

For this compound, a cycloaddition reaction could potentially occur at different faces of the molecule (endo vs. exo attack) or with different orientations of the reactants, leading to various stereoisomers. researchgate.netrsc.org By modeling the transition states for each of these approaches, their relative energies can be compared. nih.gov A difference in activation free energies of just a few kcal/mol can lead to a high degree of selectivity for one product over the others. nih.gov These predictions are invaluable for designing synthetic routes that produce a desired isomer with high purity. nih.gov

Molecular Modeling and Dynamics Simulations for this compound

While quantum chemical calculations describe static molecular structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with solvent molecules on a timescale of nanoseconds or longer. researchgate.netrsc.org

For this compound, an MD simulation could be used to study its conformational dynamics in solution. acs.org This would reveal the frequencies of transitions between different conformers and the influence of the solvent on the conformational equilibrium. Such simulations can also be used to model the binding of the molecule to a biological target, like an enzyme active site, providing detailed information about the intermolecular interactions that stabilize the complex. researchgate.net This approach is particularly useful in fields like drug design, where understanding the dynamic fit between a ligand and its receptor is crucial. rsc.org

Spectroscopic Property Prediction from Theoretical Models

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For a molecule such as this compound, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be employed to calculate its Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. worktribe.comresearchgate.net These calculations are founded on solving the Schrödinger equation at an approximate level, allowing for the determination of the electronic structure and, consequently, the molecule's response to electromagnetic radiation.

The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.govresearchgate.net Functionals like B3LYP and M06-2X are commonly used for their balance of accuracy and computational cost, while basis sets such as 6-311+G(d,p) provide a flexible description of the electron distribution. nih.govmaterialsciencejournal.org

Prediction of NMR Spectra

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common approach for calculating nuclear magnetic shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS).

Calculations are performed on the molecule's optimized geometry. The selection of the functional and basis set significantly influences the accuracy of the predicted shifts. nih.govmdpi.com Furthermore, simulating the solvent environment, often using a Polarizable Continuum Model (PCM), can improve the correlation with experimental data obtained in solution. nih.gov A computational study on this compound would yield predicted chemical shifts for each unique hydrogen and carbon atom in the structure.

Below is a table representing the type of data that would be generated from such a theoretical study.

Table 1: Predicted NMR Chemical Shifts for this compound Data is illustrative of typical results from DFT/GIAO calculations and is not derived from a published study.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C12.10 - 2.3545.2
C2 (C=O)-210.5
C32.45 - 2.6046.1
C3a1.80 - 1.9540.8
C45.65 - 5.75125.3
C52.00 - 2.2026.7
C61.40 - 1.6025.9
C75.50 - 5.60124.8
C7a2.70 - 2.8542.3

Prediction of Vibrational (IR) Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. nih.gov The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹). nih.gov It is a standard practice to confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. nih.gov

Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To account for this, a scaling factor is commonly applied to the computed frequencies to achieve better agreement with experimental data. unito.it A theoretical IR spectrum prediction for this compound would identify key vibrational modes, such as the characteristic strong absorption from the C=O ketone stretch.

The following table illustrates the expected results from such a calculation.

Table 2: Predicted Principal Infrared Frequencies for this compound Data is illustrative of typical results from DFT calculations and is not derived from a published study.

Predicted Frequency (cm⁻¹, Scaled)Vibrational Mode AssignmentExpected Intensity
3030 - 3010=C-H StretchMedium
2960 - 2850C-H Stretch (Aliphatic)Medium-Strong
1715C=O Stretch (Ketone)Strong
1650C=C StretchMedium-Weak
1450CH₂ ScissoringMedium
1220C-C StretchMedium

Prediction of Electronic (UV-Vis) Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules due to its favorable balance of accuracy and computational expense. mdpi.commit.edu This method calculates the vertical excitation energies from the ground state to various excited states. The results include the maximum absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., n → π* or π → π*). nih.govrsc.org

For a molecule like this compound, which contains both a carbonyl group (with non-bonding n electrons) and C=C double bonds (with π electrons), TD-DFT calculations can distinguish between different types of electronic transitions. The inclusion of a solvent model is particularly important for UV-Vis predictions, as solvent polarity can significantly shift absorption maxima. mdpi.com

An example of predicted UV-Vis data is presented in the table below.

Table 3: Predicted UV-Vis Absorption Data for this compound in Methanol (B129727) Data is illustrative of typical results from TD-DFT calculations and is not derived from a published study.

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Transition Type
2954.200.02n → π
2155.770.45π → π

Applications of 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One in Advanced Organic Synthesis

1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one as a Versatile Synthetic Building Block

This compound is a prominent example of a bicyclic enone that serves as a versatile building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the multiple reactive sites within its structure: a ketone, a carbon-carbon double bond in conjugation with the ketone (an α,β-unsaturated ketone system), and stereocenters at the ring junction. The synthesis of this core structure is often achieved through classic organic reactions, most notably the Robinson annulation. wikipedia.orglibretexts.org This reaction sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, efficiently constructs the fused ring system. masterorganicchemistry.comlibretexts.org

The versatility of the hexahydroindenone scaffold is demonstrated by the diverse transformations it can undergo:

Conjugate Addition: The enone system is susceptible to Michael addition, allowing for the introduction of various alkyl and functional groups at the β-position.

Alkylation: The α-protons adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then be alkylated.

Reduction: The ketone and the alkene can be selectively reduced. For instance, catalytic hydrogenation can saturate the double bond to form a perhydrindanone skeleton, while hydride reagents can reduce the ketone to an alcohol.

Annulation Reactions: It can serve as the starting point for further ring-forming reactions to build polycyclic systems, such as those found in steroids.

These reactions enable chemists to elaborate the simple bicyclic core into intricate three-dimensional structures with controlled stereochemistry, making it a cornerstone in synthetic strategies aimed at natural products and pharmaceutical agents.

Role in the Total Synthesis of Natural Products and Complex Molecules

The rigid framework and functional group arrangement of this compound and its derivatives, such as the famed Hajos-Parrish ketone, make them indispensable starting materials in the total synthesis of numerous natural products and complex bioactive molecules. nih.govnih.gov

The synthesis of vitamin D and its analogs is a significant area of medicinal chemistry. These molecules are characterized by a secosteroid structure, which is typically assembled in a convergent fashion by coupling an "A-ring" fragment with a "CD-ring" fragment. nih.govcore.ac.uk The core of the CD-ring system is a hydrindane (or perhydroindene) skeleton. Bicyclic ketones like this compound are ideal precursors for this CD-ring moiety.

A key synthetic step involves the stereoselective reduction of the enone system of the hexahydroindenone to produce a saturated trans-fused perhydroindenone. This saturated ketone, often referred to as a trans-hydrindanone, contains the necessary stereochemistry for the CD-ring core. researchgate.net For example, the (+)-Wieland-Miescher ketone, a close derivative, can be converted into (3aR,4R,7aS)-4-hydroxy-7a-methylperhydro-1-indenone, a fully elaborated CD-ring fragment ready for coupling with an A-ring synthon to complete the total synthesis of vitamin D analogs. researchgate.net The synthesis leverages the fixed stereochemistry of the bicyclic starting material to control the absolute configuration of the final complex molecule.

Table 1: Synthetic Transformation for Vitamin D Analog Precursor

StepStarting MaterialReagents/ConditionsProductPurpose
1 Wieland-Miescher Ketone (Derivative of Hexahydroindenone)Catalytic Hydrogenation (e.g., H₂, Pd/C)Saturated diketoneCreation of the perhydroindane core
2 Saturated diketoneSelective reduction (e.g., K-selectride)Hydroxy-ketoneIntroduction of C4-hydroxyl group
3 Hydroxy-ketoneFurther functional group manipulation(3aR,4R,7aS)-4-Hydroxy-7a-methylperhydro-1-indenoneElaboration to a suitable CD-ring fragment for coupling researchgate.net

The perhydrindanone (or hydrindanone) scaffold is the fully saturated version of the hexahydroindenone core and is a common structural motif in a vast number of terpenoids and steroids. nih.govmdpi.com The conversion of this compound to a perhydrindanone is a fundamental transformation that unlocks synthetic pathways to these classes of natural products.

This conversion is most commonly achieved through catalytic hydrogenation. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions can influence the stereochemical outcome of the newly formed stereocenters, particularly at the ring junction. By carefully selecting these conditions, chemists can achieve high diastereoselectivity, yielding either the cis- or trans-fused perhydrindanone. This stereocontrol is critical, as the biological activity of the final natural product often depends on the precise three-dimensional arrangement of the fused ring system.

Jasmonoids, such as methyl jasmonate, are highly valued in the fragrance industry for their characteristic jasmine scent. researchgate.net Their structure is based on a cyclopentanone (B42830) ring with two side chains in a specific cis-relative stereochemistry. While many syntheses start with simpler cyclopentenone precursors, the underlying principles of controlling stereochemistry around a five-membered ring are directly applicable.

The synthesis of jasmonates often involves a conjugate addition to a cyclopentenone to install one of the side chains, followed by the elaboration of the second chain. chimia.ch The use of a pre-formed bicyclic system like this compound can offer a more rigid template to control the stereoselectivity of these additions. The existing stereocenters at the ring junction can direct incoming reagents to a specific face of the molecule, thereby setting the desired relative stereochemistry of the side chains that will ultimately be part of the final jasmonoid structure after cleavage of the six-membered ring.

The indene (B144670) core structure is found in a variety of biologically active compounds. nih.gov A prominent example is the anti-inflammatory agent PH46A, a dimeric indane derivative that has been investigated as a clinical candidate for treating inflammatory and autoimmune conditions. tudublin.ieacs.org

The synthesis of PH46A relies heavily on the chemistry of indanone precursors, which are structurally related to hexahydroindenones. The synthetic route involves the chiral alkylation of an indanone to introduce a side chain, a critical step that establishes one of the key stereocenters. nih.govnih.gov This is followed by a diastereoselective reduction of the ketone to an alcohol. acs.org The development of an efficient synthesis required overcoming challenges in controlling the stereochemistry at two contiguous centers. This example highlights how the fundamental reactivity of the ketone and its adjacent carbons in an indanone scaffold—reactivity also present in this compound—is central to the construction of complex, bioactive molecules.

Table 2: Key Synthetic Steps for Bioactive Indane Dimer PH46A

StepPrecursorReagents/ConditionsKey IntermediatePurpose
1 1-IndanoneBase, Methyl 4-(bromomethyl)benzoateAlkylated indanone (Ketone 4)Introduction of the benzoylmethyl side chain nih.gov
2 Alkylated indanone (Ketone 4)Reducing agent (e.g., Triisobutylaluminum)Indanol intermediate (Alcohol 6)Diastereoselective reduction of the ketone acs.org
3 Indanol intermediateDimerization and further stepsPH46AFormation of the final bioactive dimer tudublin.ie

Precursor in the Development of Pharmaceutical Scaffolds

A "pharmaceutical scaffold" refers to the core structure of a molecule that is systematically modified to create a library of compounds for drug discovery. This compound provides a rigid and synthetically tractable scaffold for developing new therapeutic agents. Its bicyclic nature reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

The utility of this scaffold is evident in its application toward steroidal and non-steroidal drug candidates. The perhydroindane core derived from this compound is the defining feature of the CD-rings of all steroids, a class of molecules with immense pharmaceutical importance, including anti-inflammatory, and hormonal agents. mdpi.comnih.gov By modifying the hexahydroindenone core through various reactions, chemists can generate novel steroidal scaffolds with potentially improved therapeutic profiles. Furthermore, as seen in the synthesis of PH46A, the indane skeleton itself, accessible from hexahydroindenone, serves as the basis for non-steroidal anti-inflammatory agents, demonstrating the broad applicability of this building block in medicinal chemistry. tudublin.ienih.gov

Synthesis of Alpha-2 Adrenergic Antagonists

Alpha-2 (α2) adrenergic receptors are critical targets in the central nervous system and peripheral tissues. Antagonists of these receptors have therapeutic potential in various conditions. While a direct synthetic pathway originating from this compound to α2-adrenergic antagonists is not extensively documented in readily available literature, the synthesis of this class of compounds often relies on structurally related heterocyclic cores, such as indolines and quinolines. nih.gov

For instance, research has described the synthesis of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines that exhibit potent α2-adrenergic activity. nih.gov In these syntheses, modifications to the indoline (B122111) ring, such as halogen substitution or altering the N-alkyl substituent, led to the development of compounds with pure antagonist activity, separating it from agonist effects. nih.gov One such derivative, an N-allylindoline, was found to be a more potent antagonist than the reference compound idazoxan (B1206943) in vitro. nih.gov These synthetic strategies highlight the importance of the core scaffold in determining the pharmacological profile, suggesting that derivatives of the hexahydroindenone ring could potentially be explored for similar applications.

Analogues of Steroidal GABAA Receptor Modulators

The γ-Aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system and the target for many clinically important drugs. Endogenous neurosteroids are potent positive allosteric modulators of this receptor. The development of non-steroidal analogues that mimic the action of these neurosteroids is a significant area of research for creating potential anxiolytic, sedative, or anticonvulsant drugs. researchgate.net

A synthetic route has been developed to create non-steroidal analogues of steroidal GABAA receptor modulators starting from a derivative of the hexahydroindene scaffold. researchgate.net Specifically, racemic (3aα,4β,7β,7aα)-2-cyclohexylideneperhydro-4,7-methanoindene derivatives were synthesized as analogues of the neuroactive steroids 3α-hydroxy-5α-pregnan-20-one and its 17β-cyano equivalent. researchgate.net

The synthesis commenced with epimeric 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene-2-carboxylic acids. A lithium dianion was generated from these starting materials, which then reacted with cyclohexanone (B45756) to produce β-hydroxy carboxylic acids. Subsequent cyclodehydration yielded β-lactones, and a thermal elimination of carbon dioxide provided a key intermediate, 2-cyclohexylidenehexahydro-4,7-methano-1H-indene. Further functionalization, including regio- and stereospecific hydrocyanation, led to the final target compounds. researchgate.net

The effects of the synthesized compounds on the binding of the GABAA receptor agonist [3H]muscimol were evaluated. The results indicated that one of the non-steroidal analogues was a weak positive modulator, while the other synthesized compounds were inactive at the receptor. researchgate.net

Biological Activity of Non-Steroidal GABAA Receptor Modulator Analogues researchgate.net
CompoundDescriptionEffect on [3H]muscimol binding
(±)-3(3aα,4β,5α,7β,7aα)-5-Cyano-2-cyclohexylideneperhydro-4,7-methanoindan-5-olInactive
(±)-4(3aα,4β,5β,7β,7aα)-5-Cyano-2-cyclohexylideneperhydro-4,7-methanoindan-5-olWeak positive modulator
(±)-5Hydroxy group epimer of (±)-3Inactive
(±)-6Hydroxy group epimer of (±)-4Inactive

Applications in Materials Science through Derivative Functionalization

The rigid and well-defined three-dimensional structure of the indenone core makes it an attractive scaffold for the development of advanced materials. Through targeted functionalization, derivatives of indenone can be utilized as building blocks for polymers and other functional organic materials. acs.orgnih.gov

Indanone derivatives, for example, have been employed in the creation of organic functional materials, including dyes, fluorophores, and components for Organic Light-Emitting Diodes (OLEDs). nih.gov The inherent properties of the indanone scaffold can be tuned through chemical modification to achieve desired electronic and photophysical characteristics.

A significant advancement in this area is the use of indenone for polymerization. Researchers have reported the successful Lewis pair polymerization (LPP) of indenone to synthesize polyindenone. acs.org This method overcomes the challenges associated with the antiaromaticity-driven radical autopolymerization of the monomer. acs.org The LPP approach allows for the creation of well-defined, high-molecular-weight polymers with low dispersity. The resulting polyindenone is notable for its high glass transition temperature (Tg), a crucial property for thermal stability in materials applications. acs.org

Properties of Polyindenone via Lewis Pair Polymerization acs.org
PropertyValue
Number-Average Molecular Weight (Mn)Up to 1.72 × 105 g mol–1
Dispersity (Đ)As low as 1.13

Furthermore, the general class of bent-core molecules, a category that could conceptually include derivatives of the indane scaffold, is of great interest in the field of liquid crystals. The specific geometry of these molecules can lead to the formation of novel liquid crystal phases with unusual physical properties. aps.org The functionalization of the this compound scaffold could therefore provide a pathway to new liquid crystalline materials with unique structural and optical behaviors.

Mechanistic Research on Biological Interactions of 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One

Investigation of Molecular Targets and Binding Mechanisms

Understanding the direct molecular targets of a compound is fundamental to elucidating its biological effects. For a molecule like 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one, this involves identifying the specific proteins, such as enzymes or receptors, with which it interacts and characterizing the nature of this binding.

Enzyme Modulation by this compound and Its Derivatives

Enzymes are critical targets for many therapeutic agents. The indenone scaffold, a core component of the subject compound, has been identified in molecules designed to inhibit specific enzymes. For instance, derivatives of indenone have been investigated as potential inhibitors of enzymes involved in DNA repair, such as Fe(II)/2-oxoglutarate-dependent dioxygenases like AlkB. While no direct studies on this compound have been published, its potential to modulate enzyme activity could be investigated through various in vitro and in silico approaches.

In Vitro Enzyme Inhibition Assays: Standard enzymatic assays would be the first step to determine if this compound can inhibit the activity of a target enzyme. These assays measure the rate of the enzymatic reaction in the presence and absence of the compound.

Computational Docking and Molecular Dynamics: In the absence of experimental data, computational methods can predict potential enzyme targets and binding modes. Molecular docking simulations could be used to virtually screen this compound against a library of enzyme crystal structures to identify potential binding partners. Molecular dynamics simulations could then be employed to study the stability of the predicted protein-ligand complexes and elucidate the binding mechanism at an atomic level.

Enzyme Target ClassPotential Modulatory EffectInvestigative MethodsHypothetical Finding for this compound
KinasesInhibition of phosphorylationIn vitro kinase assays, Molecular DockingCompetitive inhibition at the ATP-binding site
ProteasesInhibition of peptide cleavageFluorogenic substrate assays, Molecular DynamicsAllosteric modulation of the active site
DNA Repair EnzymesInhibition of DNA lesion repairIn vitro reconstituted DNA repair assaysNon-competitive inhibition

Receptor Interactions and Allosteric Modulation

Receptors are another major class of drug targets. While there is no direct evidence of this compound binding to specific receptors, its rigid, bicyclic structure could potentially fit into the binding pockets of various receptor types, including G-protein coupled receptors (GPCRs) or nuclear receptors.

Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand known to bind to the receptor of interest.

Functional Assays: To determine if binding to a receptor results in a biological response, functional assays are employed. These can measure downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production.

Allosteric Modulation: An important concept in pharmacology is allosteric modulation, where a ligand binds to a site on the receptor that is topographically distinct from the primary (orthosteric) binding site. This can lead to a modulation of the receptor's response to its endogenous ligand. Given its compact structure, this compound could potentially act as an allosteric modulator. Investigating this would require specialized functional assays that measure the effect of the compound on the dose-response curve of the orthosteric agonist.

Cellular Mechanistic Studies (e.g., Effects on Cell Growth and Apoptosis Pathways)

To understand the biological relevance of molecular interactions, it is crucial to study the effects of a compound on cellular processes. For a novel compound like this compound, key areas of investigation would include its impact on cell proliferation and programmed cell death (apoptosis).

DNA Synthesis Inhibition Mechanisms

Some indenone derivatives have been shown to inhibit DNA repair enzymes, which can indirectly affect DNA synthesis and cell proliferation. A direct inhibition of DNA synthesis is another potential mechanism of action.

Cell Proliferation Assays: Assays such as the MTT or BrdU incorporation assays can be used to quantify the effect of the compound on the rate of cell division in various cell lines.

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). An accumulation of cells in a particular phase would suggest that the compound is interfering with cell cycle progression at that point. For example, a block in the S phase could indicate an inhibition of DNA synthesis.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (excluding clinical trials)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can identify the key chemical features responsible for its effects.

Correlation of Structural Modifications with Molecular Level Biological Effects

The core of SAR studies lies in synthesizing a series of analogs of the lead compound and evaluating their biological activity. For this compound, modifications could include:

Alterations to the ketone group: Reduction to an alcohol or conversion to other functional groups to assess the importance of the carbonyl moiety for activity.

Introduction of substituents on the rings: Adding various chemical groups (e.g., alkyl, aryl, hydroxyl) at different positions on the hexahydroindene scaffold to probe the steric and electronic requirements for binding to a molecular target.

Modification of the stereochemistry: The compound has several stereocenters. Synthesizing and testing different stereoisomers can reveal if the biological activity is stereospecific, which is often an indication of a specific interaction with a chiral biological target like a protein binding site.

The data from these studies can be used to build a pharmacophore model, which is a three-dimensional representation of the essential features required for biological activity. This model can then guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational approach that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of novel, unsynthesized compounds.

Structural ModificationHypothesized Effect on Biological ActivityRationale
Reduction of the C2-ketoneDecrease in activityThe carbonyl oxygen may be a key hydrogen bond acceptor for target binding.
Introduction of a methyl group at C4Increase or decrease in activityCould provide beneficial hydrophobic interactions or cause steric hindrance within the binding pocket.
Alteration of stereochemistry at C3a and C7aSignificant change in activityThe specific 3D arrangement of the fused rings is likely crucial for fitting into a specific binding site.

Despite a comprehensive search for scientific literature, there is no evidence to support the presence of the chemical compound this compound in Asarum species. Extensive phytochemical analyses of the Asarum genus, commonly known as wild ginger, have identified a wide array of chemical constituents, including essential oils, terpenoids, steroids, phenylpropanoids, flavonoids, and alkaloids. sysrevpharm.orgresearchgate.netnih.gov However, the specific compound this compound is not mentioned as a known phytochemical in this genus within the available scientific literature.

The Asarum genus is well-documented for its diverse chemical profile, which contributes to its traditional medicinal uses. sysrevpharm.orgfrontiersin.orgneocities.org Research has largely focused on compounds such as aristolochic acids and various lignans, which are considered significant chemotaxonomic markers for the genus. researchgate.net While detailed lists of compounds isolated from various Asarum species are available, this compound is conspicuously absent from these inventories.

Furthermore, investigations into the potential ecological roles and biological interactions of this compound have not yielded any specific information. Research on the ecological functions of chemical compounds is typically predicated on their confirmed identification within a particular organism or ecosystem. Without evidence of its natural occurrence in Asarum or other natural systems, its ecological roles and interactions remain entirely speculative and unaddressed in scientific research.

Therefore, the foundational premise for a detailed discussion on the phytochemical relevance and ecological roles of this compound specifically in the context of Asarum species cannot be scientifically substantiated.

Development and Validation of Analytical Methods for 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One in Research Contexts

Chromatographic Methodologies for Isolation and Purification

In the realm of chemical research, the isolation and purification of a target compound are paramount to ensure the accuracy and reliability of subsequent analyses and applications. For a bicyclic ketone like 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one, a combination of chromatographic techniques is typically employed to achieve high purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used purification technique in synthetic chemistry. It is particularly effective for separating compounds on a preparative scale, from milligrams to kilograms. The principle of this technique relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound from a reaction mixture, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to separate compounds with varying polarities. The choice of the mobile phase, or eluent, is critical for a successful separation. A solvent system with a polarity that allows the target compound to have a retention factor (Rf) of approximately 0.2-0.4 on a thin-layer chromatography (TLC) plate is often a good starting point. reachdevices.com For a ketone like this compound, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is typically employed. rsc.org By gradually increasing the polarity of the eluent (gradient elution), compounds with increasing polarity can be sequentially eluted from the column.

The efficiency of the separation is influenced by several factors, including the quality of the stationary phase, the column dimensions, and the flow rate of the mobile phase. A well-packed column with a uniform bed of silica gel is essential to prevent band broadening and ensure good resolution.

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterTypical Value/Condition
Stationary Phase Silica gel (200-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Column Dimensions Dependent on sample size (e.g., 2 cm diameter for ~1g sample)
Elution Mode Gradient or Isocratic
Detection Thin-Layer Chromatography (TLC) with a visualizing agent (e.g., potassium permanganate (B83412) stain)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for both the separation, identification, and quantification of compounds. It operates on the same principles as column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

For the analysis of this compound, reversed-phase HPLC is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer on the column.

Method development in HPLC involves optimizing several parameters to achieve the desired separation. lcms.cz These include the choice of the stationary phase, the composition of the mobile phase (including pH modifiers like formic acid or trifluoroacetic acid), the flow rate, and the column temperature. A "scouting gradient" is often run initially to determine the approximate solvent conditions needed to elute the compound of interest. lcms.cz

Table 2: Exemplar HPLC Method Parameters

ParameterTypical Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (ketone chromophore) or Mass Spectrometry (MS)

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and thermally stable compounds. researchgate.net Given that this compound is a relatively small molecule with a moderate boiling point, GC is a highly suitable method for its analysis. In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column.

The separation in GC is based on the partitioning of the analyte between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The choice of the stationary phase is crucial for achieving good separation. For a ketone, a mid-polarity column, such as one with a phenyl-substituted polysiloxane phase, is often effective.

GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated compounds, allowing for their definitive identification. nih.gov

Table 3: Representative GC-MS Parameters for Bicyclic Ketone Analysis

ParameterTypical Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

Extraction and Sample Preparation Techniques from Complex Matrices

The analysis of this compound in complex matrices, such as biological fluids, environmental samples, or intricate reaction mixtures, necessitates effective extraction and sample preparation protocols. chromatographyonline.com The goal of these procedures is to isolate the analyte of interest from interfering substances that could compromise the accuracy and sensitivity of the analysis.

Solvent-Based Extraction Methods

Solvent-based extraction is a fundamental technique for isolating a target compound from a complex matrix. The choice of solvent is guided by the principle of "like dissolves like," where a solvent with a polarity similar to the analyte is used for efficient extraction. mdpi.com For this compound, which is a moderately polar ketone, solvents like dichloromethane, ethyl acetate, or diethyl ether are suitable choices for extraction from aqueous matrices.

Liquid-liquid extraction (LLE) is a common method where the sample is partitioned between two immiscible liquid phases. The analyte, being more soluble in one phase, is selectively transferred to that phase. Multiple extractions are often performed to maximize the recovery of the analyte.

Solid-phase extraction (SPE) is another powerful technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) could be used for extraction from a polar matrix.

Table 4: Common Solvents for Extraction of Moderately Polar Ketones

SolventPolarity IndexBoiling Point (°C)Key Characteristics
Dichloromethane 3.139.6Good for a wide range of organic compounds, volatile.
Ethyl Acetate 4.477.1Moderately polar, less toxic than chlorinated solvents.
Diethyl Ether 2.834.6Highly volatile, good for extracting less polar compounds.
Hexane 0.168.5Non-polar, often used in combination with more polar solvents.

Advanced Separation Protocols

For highly complex matrices or when trace-level analysis is required, more advanced separation protocols may be necessary. These techniques often involve a combination of different extraction and clean-up steps to achieve the desired level of sample purity.

Accelerated Solvent Extraction (ASE) is a technique that uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This method can significantly reduce the amount of solvent required and the time needed for extraction compared to traditional methods.

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract the target analyte. SFE is considered a "green" technology as it uses a non-toxic and environmentally friendly solvent.

Dispersive Solid-Phase Extraction (dSPE) , often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, involves adding the SPE sorbent directly to the sample extract. After vortexing and centrifugation, the supernatant is collected for analysis. This method is fast and requires minimal solvent.

These advanced techniques can be particularly useful for the extraction of this compound from challenging matrices like soil, food products, or biological tissues, ensuring a clean sample for subsequent chromatographic analysis.

Spectroscopic Quantification Methods (excluding dosage)

Spectroscopic methods are instrumental in the quantitative analysis of organic compounds due to their sensitivity, specificity, and often non-destructive nature. For this compound, which possesses an α,β-unsaturated ketone chromophore, several spectroscopic techniques could be theoretically applied for its quantification in research samples.

One of the most direct methods for quantification would be UV-Visible (UV-Vis) Spectrophotometry . The conjugated system of the double bond and the carbonyl group in the molecule gives rise to characteristic electronic transitions, specifically π → π* and n → π* transitions. researchgate.netiajps.commasterorganicchemistry.com These transitions result in absorbance at specific wavelengths in the UV-Vis spectrum. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, which allows for quantitative analysis. iajps.com For instance, a calibration curve could be constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at its wavelength of maximum absorbance (λmax).

Another powerful technique for the quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) . shimadzu.comabertay.ac.uk In this method, gas chromatography separates the compound from other components in a sample matrix, and the mass spectrometer detects and quantifies the eluted compound. shimadzu.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of the target compound, which provides high selectivity and sensitivity. Quantification is typically achieved by creating a calibration curve from the analysis of standards containing a known concentration of the compound and an internal standard.

Below is a hypothetical data table illustrating the kind of data that would be generated during the development of a UV-Vis spectrophotometric method for the quantification of this compound.

Table 1: Illustrative Calibration Data for UV-Vis Spectrophotometric Quantification
Standard Concentration (µg/mL)Absorbance at λmax
1.00.102
2.50.255
5.00.510
7.50.765
10.01.020

Method Validation for Reproducibility and Accuracy in Research

Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. jddtonline.infohumanjournals.com Method validation provides documented evidence that the method is reliable and produces accurate and reproducible results. pharmaguru.copharmaguideline.comut.ee The key parameters for method validation in a research context include accuracy, precision (encompassing repeatability and intermediate precision), and linearity. metrology-journal.orgms-editions.cl

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike and recovery experiments, where a known amount of the compound is added to a blank matrix and the recovery is calculated. pharmaguideline.commetrology-journal.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pharmaguideline.commetrology-journal.org It is typically expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. ut.ee

Intermediate Precision (Inter-assay precision): This evaluates the variability within the same laboratory but on different days, with different analysts, or on different equipment. pharmaguru.cout.ee

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample within a given range. pharmaguideline.com The linearity is typically evaluated by a linear regression analysis of the calibration curve data.

The following interactive data table provides an example of the kind of results that would be sought in a validation study for an analytical method for this compound.

Table 2: Illustrative Method Validation Parameters and Acceptance Criteria
ParameterAcceptance CriterionHypothetical Result
Accuracy (% Recovery)98.0 - 102.0%100.5%
Precision (Repeatability, %RSD)≤ 2%0.8%
Precision (Intermediate, %RSD)≤ 3%1.5%
Linearity (Correlation Coefficient, r²)≥ 0.9990.9998

Future Directions and Emerging Research Avenues for 1,3,3a,4,7,7a Hexahydro 2h Inden 2 One

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes to the 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one core is a primary focus of future research. Current methods often provide a foundation, but the pursuit of greater efficiency, selectivity, and sustainability is driving the exploration of new catalytic systems.

Transition-metal catalysis, particularly with rhodium, palladium, cobalt, nickel, and iron, has shown considerable promise in the synthesis of related indenone structures. acs.orgbohrium.comresearchgate.net Future investigations will likely adapt these methodologies for the stereocontrolled synthesis of the saturated hexahydroindenone core. A key area of development will be the use of C-H activation strategies, which can streamline synthetic sequences by avoiding the need for pre-functionalized starting materials. acs.orgbohrium.comresearchgate.netorganic-chemistry.org

Furthermore, the design of core-shell catalysts could offer enhanced selectivity and suppression of side reactions, a strategy that holds potential for the synthesis of complex bicyclic ketones. Asymmetric organocatalysis is another promising frontier, with the potential to yield enantiomerically pure versions of this compound and its derivatives, which is crucial for pharmaceutical applications. mdpi.com

Table 1: Promising Catalytic Systems for Future Synthesis
Catalyst TypePotential AdvantagesKey Research Focus
Rhodium(III) CatalystsHigh efficiency in C-H activation and cascade reactions. acs.orgresearchgate.netorganic-chemistry.orgDevelopment of redox-neutral pathways to minimize waste. researchgate.net
Palladium NanoparticlesHigh yields and potential for recyclability. acs.orgStabilization within porous organic polymers for enhanced robustness. acs.org
Iron CatalystsCost-effective and environmentally benign. bohrium.comUtilization of readily available benzoic acid derivatives as starting materials. bohrium.com
Organocatalysts (e.g., L-proline)Enantioselective synthesis of chiral bicyclic ketones. mdpi.comDesign of novel catalysts for improved stereocontrol. mdpi.com

Advanced Computational Approaches for Structure-Reactivity Predictions

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Advanced modeling techniques can provide deep insights into its electronic structure and reactivity, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies, which have been successfully applied to other indanone and indenone derivatives for predicting biological activity, can be extended to this specific hexahydroindenone. jocpr.comjocpr.comresearchgate.netnih.gov By correlating structural features with reactivity or biological endpoints, predictive models can be developed to screen virtual libraries of derivatives for desired properties. These models often utilize descriptors such as LUMO (Lowest Unoccupied Molecular Orbital) energy and Gibbs Free Energy to predict activity. jocpr.comjocpr.comresearchgate.net

Machine learning algorithms are also emerging as powerful tools for predicting chemical reactivity, including reaction yields and sites of metabolism. optibrium.comresearchgate.netmit.edu By training models on existing chemical data, it is possible to predict the outcomes of reactions involving this compound with increasing accuracy. This data-driven approach can significantly streamline the discovery of new derivatives and their applications. researchgate.netmit.edu

Mechanistic Exploration of Undiscovered Biological Interactions

While the broader class of indanones is known to possess a range of biological activities, including anti-inflammatory and immunosuppressive effects, the specific biological profile of this compound remains largely uncharted territory. nih.govbeilstein-journals.org Future research will focus on elucidating its potential interactions with biological targets and understanding the underlying mechanisms of action.

Initial investigations suggest that indenone derivatives can act as inhibitors of enzymes like acetylcholinesterase, which is relevant to neurodegenerative diseases. jocpr.comnih.gov Docking studies and 3D-QSAR models can be employed to understand the binding modes of this compound derivatives with various enzymes and receptors. nih.gov Furthermore, mechanistic studies will be crucial to understand how this compound and its metabolites may influence cellular pathways, such as those involved in inflammation and immune response. nih.govnih.govmdpi.com The exploration of its potential as a scaffold for the development of new therapeutic agents is a particularly exciting avenue. beilstein-journals.org

Integration with Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes, and the synthesis of this compound is no exception. Future research will prioritize the development of more sustainable and environmentally benign synthetic methods.

This includes the use of greener solvents, the reduction of waste through atom-economical reactions, and the use of renewable starting materials. For instance, the oxidation of cyclic ketones to lactones using reagents like Oxone in water presents a green alternative to traditional methods. nih.gov The development of catalytic systems that can be easily recovered and reused is another key aspect of this research direction. organic-chemistry.org The ultimate goal is to create a life cycle for this compound that is sustainable from its synthesis to its final application, minimizing its environmental impact.

Table 2: Green Chemistry Strategies for this compound
PrincipleApplication in Synthesis and Use
Use of Renewable FeedstocksExploring bio-based precursors for the indenone core.
Atom EconomyDesigning cascade reactions that incorporate most of the atoms from the reactants into the final product. acs.orgresearchgate.net
Safer Solvents and AuxiliariesEmploying water or other environmentally benign solvents in synthetic steps. nih.gov
CatalysisUtilizing recyclable catalysts to reduce waste and energy consumption. organic-chemistry.orgacs.org

Potential for Derivatization into New Functional Materials

The unique bicyclic structure of this compound makes it an attractive building block for the synthesis of novel functional materials. acs.org Its rigid framework can be functionalized to create polymers, liquid crystals, and other materials with tailored properties.

The indenone scaffold has already found applications in materials science, and future research will likely explore the incorporation of the hexahydroindenone unit into more complex architectures. acs.org For example, derivatives of this compound could be used to create new polymers with specific thermal or optical properties. The synthesis of functionalized indenes through cascade reactions of aziridines and propargyl alcohols opens up possibilities for creating diverse and complex molecular structures. nih.gov The exploration of its use in the development of organic electronics or as a component in advanced composites represents a significant area for future investigation.

Conclusion

Synthesis of Knowledge and Major Contributions

The scientific inquiry into 1,3,3a,4,7,7a-Hexahydro-2H-inden-2-one, a bicyclic ketone, has yielded significant contributions to the field of organic synthesis. Research has primarily focused on the stereocontrolled construction of its hydrindanone framework, which is a key structural motif in numerous biologically active natural products. The fusion of the six-membered and five-membered rings can result in two distinct stereoisomers: cis-hexahydroindenone and trans-hexahydroindenone, and the selective synthesis of these isomers has been a central theme of investigation.

The development of these synthetic methodologies represents a major contribution to organic chemistry, providing versatile pathways to a fundamental molecular scaffold. These routes are crucial for the total synthesis of more complex natural products where the hydrindanone core is a key intermediate.

Outlook on the Continued Academic Relevance of this compound

The academic relevance of this compound is poised to continue, primarily driven by its role as a versatile building block in the synthesis of complex organic molecules. Its compact and rigid bicyclic structure makes it an important intermediate in the synthesis of a variety of natural products and their analogs. nih.gov The ongoing interest in the discovery and synthesis of new therapeutic agents and biologically active compounds will likely fuel further research into efficient and stereoselective methods for the preparation of this and related hydrindanone systems.

Future research is expected to focus on the development of novel catalytic systems, including asymmetric catalysis, to achieve even greater control over the stereochemical outcome of the synthesis. The application of computational chemistry, such as MM2 calculations, will likely play an increasingly important role in understanding the relative stabilities of different isomers and in designing synthetic routes. nih.gov As a useful research compound, this compound and its derivatives will continue to be valuable tools for medicinal chemists and synthetic organic chemists in the exploration of new chemical space and the development of molecules with potential biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.